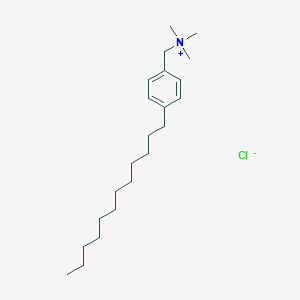

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

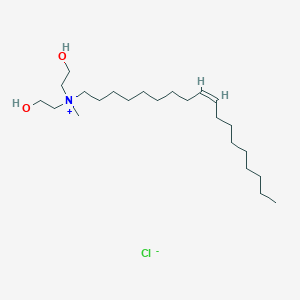

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, also known as DTAB, is a cationic surfactant that has been widely used in various scientific research applications. DTAB is a quaternary ammonium compound that has a long hydrophobic tail and a positively charged head, making it an excellent emulsifier and solubilizer.

Wirkmechanismus

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride exerts its biological effects by interacting with the cell membrane, leading to the disruption of the lipid bilayer and the formation of micelles. The positively charged head of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride interacts with the negatively charged phospholipids in the membrane, leading to the formation of transient pores that allow the entry of nucleic acids or proteins.

Biochemische Und Physiologische Effekte

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, hemolysis, and disruption of cell membrane integrity. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride can induce cell death by disrupting the mitochondrial membrane potential and activating apoptotic pathways. It can also cause hemolysis by disrupting the lipid bilayer of red blood cells.

Vorteile Und Einschränkungen Für Laborexperimente

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a versatile and effective tool for various laboratory experiments. It is easy to handle and has a long shelf life. However, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has some limitations, including its cytotoxicity and hemolytic effects, which can limit its use in certain applications.

Zukünftige Richtungen

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields, including drug delivery, gene therapy, and protein purification. Some future directions for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride research include the development of new formulations that can enhance its efficacy and reduce its toxicity, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological membranes at the molecular level.

In conclusion, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a cationic surfactant that has been widely used in various scientific research applications. Its unique properties make it an essential tool for drug delivery, gene transfection, and protein purification. Although it has some limitations, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields.

Synthesemethoden

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is typically synthesized through the reaction between dodecylamine and trimethylamine, followed by quaternization with benzyl chloride. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been extensively used in various scientific research applications, including drug delivery, gene transfection, and protein purification. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is an effective transfection agent that can facilitate the delivery of nucleic acids into cells. It has also been used to enhance the solubility and stability of proteins, making it an essential tool for protein purification.

Eigenschaften

CAS-Nummer |

19014-05-2 |

|---|---|

Produktname |

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride |

Molekularformel |

C22H40ClN |

Molekulargewicht |

354 g/mol |

IUPAC-Name |

(4-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

YGKOYVNJPRSSRX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Andere CAS-Nummern |

19014-05-2 1330-85-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)